molecular formula C19H18O5 B1610474 Ethyl 4-(4-benzyloxyphenyl)-2,4-dioxobutanoate CAS No. 57696-12-5

Ethyl 4-(4-benzyloxyphenyl)-2,4-dioxobutanoate

Cat. No. B1610474
CAS RN: 57696-12-5
M. Wt: 326.3 g/mol
InChI Key: BTUJZIGPAGODTR-UHFFFAOYSA-N
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Description

The compound is a derivative of benzyloxyphenyl compounds . These are typically organic compounds containing a phenyl ring where one hydrogen is substituted by a benzyloxy group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 4-Benzyloxyphenylacetic acid and 2-(4-Benzyloxyphenyl)thiazole-4-carboxylic acid ethyl ester have been synthesized and characterized in the laboratory .

Scientific Research Applications

Synthesis of Cyclobutene Derivatives

Ethyl 4-aryl-2,4-dioxobutanoates have been utilized in the stereoselective synthesis of cyclobutene derivatives via intramolecular Wittig reactions. These derivatives are of interest due to their potential as highly electron-deficient 1,3-dienes, which are useful intermediates in organic synthesis (Yavari & Samzadeh‐Kermani, 1998).

Synthesis of Biological Active Compounds

Research has demonstrated the synthesis of Ethyl 4-(3,4-dimethoxyphenyl)-2-methyl-3-oxobutanoate, leading to the creation of new thio-analogues of DABO's and analogues of HEPT, which are compounds with expected biological activity against HBV (Aal, 2002).

Antioxidant and Antimicrobial Studies

The compound Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, synthesized via Knoevenagel condensation, has been studied for its antioxidant and antimicrobial properties. These studies offer insights into the compound's potential applications in pharmaceuticals (Kumar et al., 2016).

Synthesis of Pyrazole Derivatives

Ethyl 4-(4-benzyloxyphenyl)-2,4-dioxobutanoate serves as a precursor in the synthesis of novel pyrazole derivatives. These derivatives are investigated for their antioxidant properties, showcasing the compound's role in developing new antioxidant agents (Naveen et al., 2021).

Creation of Trifluoromethyl Heterocycles

The versatility of Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, in synthesizing a wide array of trifluoromethyl heterocycles highlights the potential for Ethyl 4-(4-benzyloxyphenyl)-2,4-dioxobutanoate in similar applications. These heterocycles are valuable in medicinal chemistry and materials science (Honey et al., 2012).

Gastroprotective Activity

Studies on related esters, such as ethyl-4-[(3,5-di-tert-butyl-2-hydroxybenzylidene)amino]benzoate, reveal gastroprotective activities against ethanol-induced gastric mucosal ulcers in rats. This suggests a potential research direction for Ethyl 4-(4-benzyloxyphenyl)-2,4-dioxobutanoate in exploring gastroprotective effects (Halabi et al., 2014).

Safety And Hazards

Safety data sheets for similar compounds like 4-Benzyloxyphenylacetic acid indicate that they can cause skin and eye irritation and may cause respiratory irritation . It’s important to handle all chemicals with appropriate safety measures.

properties

IUPAC Name

ethyl 2,4-dioxo-4-(4-phenylmethoxyphenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5/c1-2-23-19(22)18(21)12-17(20)15-8-10-16(11-9-15)24-13-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUJZIGPAGODTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00482044
Record name ETHYL 4-(4-BENZYLOXYPHENYL)-2,4-DIOXOBUTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-benzyloxyphenyl)-2,4-dioxobutanoate

CAS RN

57696-12-5
Record name ETHYL 4-(4-BENZYLOXYPHENYL)-2,4-DIOXOBUTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 57696-12-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 1-(4-hydroxy-phenyl)-ethanone (10 g, 0.0735 mole) in DMF (50 mL) was added K2CO3 (20.2 g, 0.147 mole) at ambient temperature. Benzyl bromide (13.83 g, 0.0808 mole) was then added and the resulting mixture was stirred at ambient temperature for 5 hours. The reaction mixture was then quenched with iced water. The resulting precipitate was isolated by filtration and dried to afford 16.2 g (98%) of 1-(4-benzyloxy-phenyl)-ethanone. LCMS: 227.1 (M+1)+, 98.38%. A mixture of THF (130 mL) and NaH (60% w/w dispersion in oil) (5.28 g, 0.132 mole) was cooled to 0° C. with stirring for 5 minutes. Diethyl oxalate (12.87 g, 0.0886 mole) was added and the mixture was heated to reflux for 15 minutes. after cooling to ambient temperature 1-(4-benzyloxy-phenyl)-ethanone (10 g, 0.0442 mole) in THF (50 mL) was added dropwise over a period of 45 minutes. The resulting mixture was heated to 70° C. for 1 hour. The reaction mixture was then quenched with cold aqueous NH4Cl solution. The resulting precipitate was isolated by filtration and dried to afford 21.2 g of 4-(4-benzyloxy-phenyl)-2,4-dioxo-butyric acid ethyl ester. LCMS: 327.12 (M+1)+, 36.5%. A solution of 4-(4-benzyloxy-phenyl)-2,4-dioxo-butyric acid ethyl ester (10 g, 0.03064 mole), acetic acid (20 mL) and hydrazine hydrate (1.685 g, 0.0337 mole) was heated to reflux for 8 hours. The reaction mixture was then poured into iced water and basified with saturated aqueous NaHCO3 solution. The product was extracted with ethyl acetate. The ethyl acetate layer was washed with brine solution, dried over sodium sulfate and concentrated under reduced pressure to afford 6.3 g (64%) of 5-(4-benzyloxy-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester. LCMS: 323.13 (M+1)+, 95.10%.
Quantity
12.87 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
5.28 g
Type
reactant
Reaction Step Three
Name
Quantity
130 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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